![molecular formula C16H28N2O2 B7634301 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide](/img/structure/B7634301.png)
1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide, also known as SR9011, is a synthetic compound that belongs to the family of Rev-erb agonists. It was first synthesized by Thomas Burris and his colleagues in 2012 at the Scripps Research Institute. SR9011 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and neurological disorders.
Wirkmechanismus
1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide acts as a Rev-erb agonist, which regulates the expression of genes involved in various biological processes, including metabolism, inflammation, and circadian rhythm. 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide binds to Rev-erbα and Rev-erbβ, which leads to the recruitment of corepressor complexes and the suppression of gene expression. The downstream effects of 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide on gene expression lead to its therapeutic effects in various diseases.
Biochemical and Physiological Effects
1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide has been shown to improve metabolic parameters by increasing fatty acid oxidation, decreasing lipogenesis, and improving glucose uptake in skeletal muscle and adipose tissue. 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide also reduces inflammation by suppressing the expression of pro-inflammatory genes and increasing the expression of anti-inflammatory genes. In cancer cells, 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide induces apoptosis by activating the p53 pathway and inhibiting the AKT pathway. In animal models of neurological disorders, 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide reduces neuroinflammation and improves cognitive function by regulating the expression of genes involved in synaptic plasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide in lab experiments is its specificity for Rev-erbα and Rev-erbβ, which allows for the selective modulation of gene expression. 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide is also relatively stable and can be easily administered to animals through oral gavage. However, one of the limitations of using 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide is its high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research of 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide. One potential application is its use as a therapeutic agent for metabolic disorders, including obesity and type 2 diabetes. 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide may also have potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide may have therapeutic potential in neurological disorders, including Alzheimer's disease and traumatic brain injury. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide.
Synthesemethoden
The synthesis of 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide involves the reaction of 4,4-diethylazepan-1-amine with N-methylcyclopropane-1-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide in its freebase form. The synthesis method of 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve metabolic parameters, including glucose tolerance, insulin sensitivity, and lipid metabolism, in animal models of obesity and type 2 diabetes. 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-4-15(5-2)7-6-11-18(12-10-15)14(20)16(8-9-16)13(19)17-3/h4-12H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVQLGNNOAQANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(CC1)C(=O)C2(CC2)C(=O)NC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-diethylazepane-1-carbonyl)-N-methylcyclopropane-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.